2,6-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a thiophene ring, and fluorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative and the benzenesulfonamide precursor. Common synthetic routes include:
Nucleophilic substitution reactions:
Hydroxyalkylation: This step introduces the hydroxypropyl group to the compound, often using reagents like epoxides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: PCC, KMnO₄ (Potassium permanganate)
Reducing agents: LiAlH₄ (Lithium aluminium hydride), NaBH₄ (Sodium borohydride)
Nucleophiles for substitution: Alkoxides, amines
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amines
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2,6-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of sulfonamide derivatives with biological macromolecules.
Mechanism of Action
The mechanism by which 2,6-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide exerts its effects depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of the sulfonamide group is crucial for its interaction with biological targets, often forming hydrogen bonds or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
2,6-difluorobenzenesulfonamide: Lacks the thiophene and hydroxypropyl groups, making it less versatile in applications.
N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide: Lacks the fluorine substituents, which may affect its reactivity and biological activity.
Uniqueness
2,6-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide is unique due to the combination of fluorine atoms, a thiophene ring, and a hydroxypropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,6-difluoro-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2NO3S2/c1-13(17,11-6-3-7-20-11)8-16-21(18,19)12-9(14)4-2-5-10(12)15/h2-7,16-17H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTSLXCSSOODDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=C(C=CC=C1F)F)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.